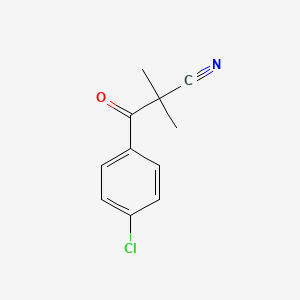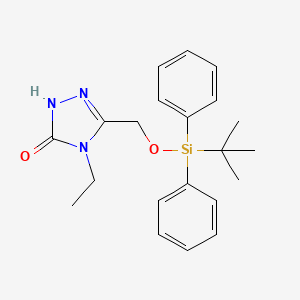![molecular formula C13H14N6O6 B14904988 N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B14904988.png)
N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide is an organic compound known for its distinctive structure and reactivity. This compound is characterized by the presence of a dinitrophenyl group, a hydrazine moiety, and a pyrrolidinyl acetamide group. It is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide typically involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the chlorobenzene, resulting in the formation of the dinitrophenylhydrazine intermediate. This intermediate is then reacted with 2-(2-oxo-1-pyrrolidinyl)acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反応の分析
Types of Reactions
N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Condensation Reactions: It can form hydrazones through condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine and 2,4-dinitrochlorobenzene, with solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO) being used.
Condensation Reactions: Reagents such as aldehydes and ketones are used, with the reaction often carried out in acidic or basic conditions.
Major Products
Hydrazones: Formed through condensation reactions with carbonyl compounds.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent for detecting aldehydes and ketones in organic synthesis.
Biology: Employed in the study of protein carbonylation and oxidative stress markers.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of explosives and as a chromatographic analysis reagent.
作用機序
The mechanism of action of N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide involves nucleophilic addition followed by elimination. The hydrazine moiety nucleophilically attacks carbonyl groups, forming a hydrazone intermediate. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which stabilizes the intermediate .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Shares the dinitrophenylhydrazine moiety and is used similarly in detecting carbonyl compounds.
Benzaldehyde, (2,4-dinitrophenyl)hydrazone: Another hydrazone derivative used in similar applications.
特性
分子式 |
C13H14N6O6 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC名 |
N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C13H14N6O6/c20-12(7-17-5-1-2-13(17)21)14-8-15-16-10-4-3-9(18(22)23)6-11(10)19(24)25/h3-4,6,8,16H,1-2,5,7H2,(H,14,15,20) |
InChIキー |
PMFSRUHIHKEDPH-UHFFFAOYSA-N |
異性体SMILES |
C1CC(=O)N(C1)CC(=O)N/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CC(=O)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



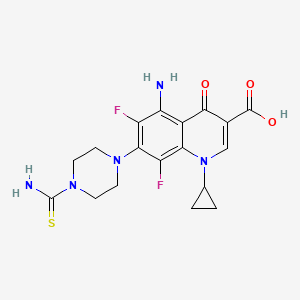
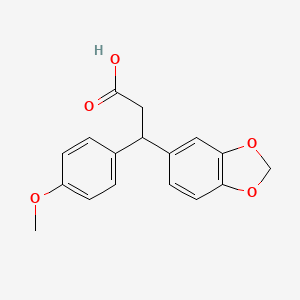
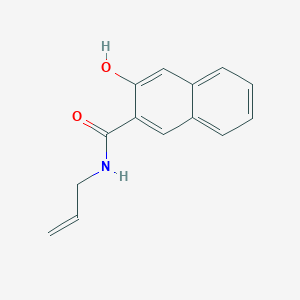
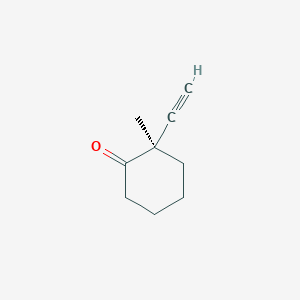
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
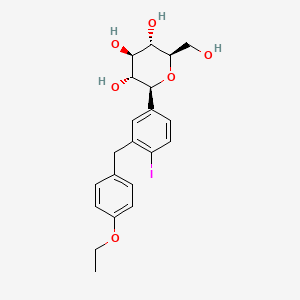
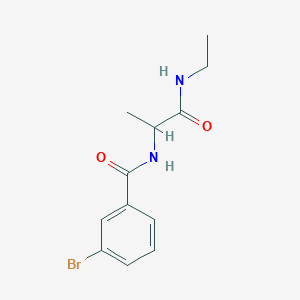
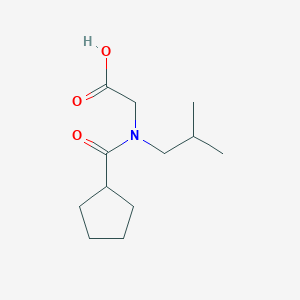
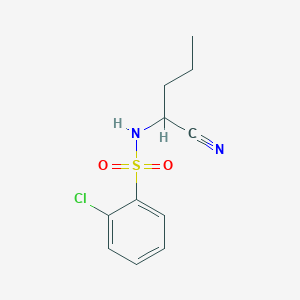
![N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
